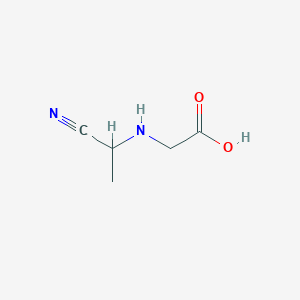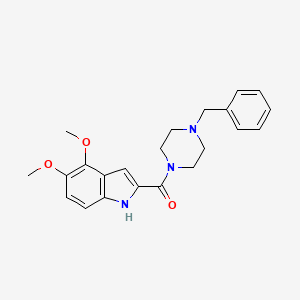
(4-benzylpiperazin-1-yl)-(4,5-dimethoxy-1H-indol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-benzylpiperazin-1-yl)-(4,5-dimethoxy-1H-indol-2-yl)methanone is a compound that has garnered interest in the field of medicinal chemistry due to its potential pharmacological properties. This compound is characterized by the presence of a benzylpiperazine moiety and a dimethoxyindole structure, which contribute to its unique chemical and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzylpiperazin-1-yl)-(4,5-dimethoxy-1H-indol-2-yl)methanone typically involves the reaction of 4-benzylpiperazine with 4,5-dimethoxyindole-2-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of automated synthesizers and purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(4-benzylpiperazin-1-yl)-(4,5-dimethoxy-1H-indol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets such as receptors and enzymes.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (4-benzylpiperazin-1-yl)-(4,5-dimethoxy-1H-indol-2-yl)methanone involves its interaction with specific molecular targets, such as serotonin receptors. It acts as a serotonin receptor antagonist, modulating the serotonergic transmission in the brain. This modulation can lead to anxiolytic and antidepressant effects by restoring the balance of serotonin levels .
Comparación Con Compuestos Similares
Similar Compounds
(4-benzylpiperazin-1-yl)-(3-methoxyquinoxalin-2-yl)methanone: Another serotonin receptor antagonist with anxiolytic properties.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Exhibits antimicrobial activity.
Uniqueness
(4-benzylpiperazin-1-yl)-(4,5-dimethoxy-1H-indol-2-yl)methanone is unique due to its specific combination of benzylpiperazine and dimethoxyindole structures, which contribute to its distinct pharmacological profile. Its ability to modulate serotonin receptors sets it apart from other compounds with similar structures .
Propiedades
Número CAS |
899378-31-5 |
|---|---|
Fórmula molecular |
C22H25N3O3 |
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
(4-benzylpiperazin-1-yl)-(4,5-dimethoxy-1H-indol-2-yl)methanone |
InChI |
InChI=1S/C22H25N3O3/c1-27-20-9-8-18-17(21(20)28-2)14-19(23-18)22(26)25-12-10-24(11-13-25)15-16-6-4-3-5-7-16/h3-9,14,23H,10-13,15H2,1-2H3 |
Clave InChI |
SEWWLQVMNAYZGC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4)OC |
Solubilidad |
51.8 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


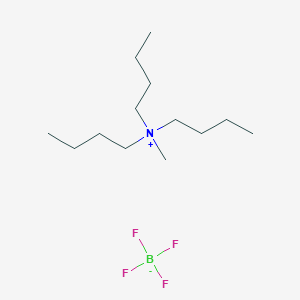
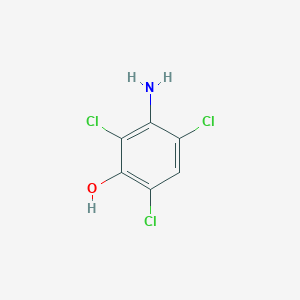
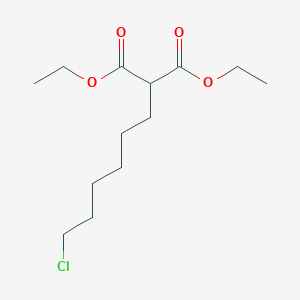
![6-methyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14155254.png)
![2'-(3,4-dimethoxyphenyl)-7'-fluoro-1'-[(4-methylphenyl)carbonyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14155262.png)

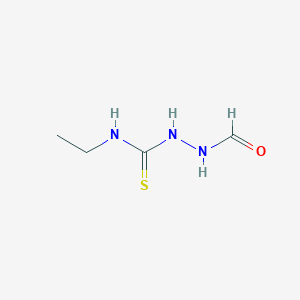
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-9H-fluorene-2-sulfonamide](/img/structure/B14155288.png)
![N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide](/img/structure/B14155294.png)
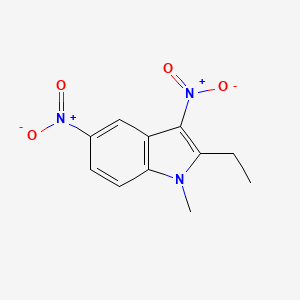
acetyl}hydrazinylidene)butanamide](/img/structure/B14155309.png)
![3-[5-(4-cyanophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid](/img/structure/B14155314.png)
![N-(6-methylbenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B14155319.png)
